molecular formula C28H42O2 B1200428 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol CAS No. 6390-69-8

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol

Cat. No. B1200428
Key on ui cas rn: 6390-69-8
M. Wt: 410.6 g/mol
InChI Key: GDGDLBOVIAWEAD-UHFFFAOYSA-N
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Patent
US04380676

Procedure details

40 g (1 mole) of sodium hydroxide are dissolved in 170 ml of water which contains 1 g of sodium lauryl sulfate. With stirring, the solution is heated to 80° and then 103 g (0.5 mole) of 2,4-di-tert-butylphenol are added. Then 31 ml of a 30% solution of hydrogen peroxide are added dropwise in the course of 2 hours. After the reaction mixture has cooled, the product is isolated by filtration and washed with water and dried, affording 100.5 g (98% of theory) of 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butyl-biphenyl with a melting point of 190°-195° C.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[C:3]([C:7]1[CH:12]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:10]=[CH:9][C:8]=1[OH:17])([CH3:6])([CH3:5])[CH3:4].OO>O.S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+]>[OH:17][C:8]1[C:7]([C:3]([CH3:6])([CH3:5])[CH3:4])=[CH:12][C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:10][C:9]=1[C:9]1[CH:8]=[C:7]([C:3]([CH3:5])([CH3:4])[CH3:6])[CH:12]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:10]=1[OH:1] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
170 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
103 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated to 80°
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture has cooled
CUSTOM
Type
CUSTOM
Details
the product is isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 100.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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